REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([NH:8][NH2:9])=[O:7])=[CH:4][CH:3]=1.[C:12](OCC)(OCC)(OCC)[CH3:13]>>[Br:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]2[O:7][C:12]([CH3:13])=[N:9][N:8]=2)=[CH:4][CH:3]=1
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Name
|
|
Quantity
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4 g
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Type
|
reactant
|
Smiles
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BrC1=CC=C(C(=O)NN)C=C1
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Name
|
|
Quantity
|
15 mL
|
Type
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reactant
|
Smiles
|
C(C)(OCC)(OCC)OCC
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
|
Details
|
under reflux for 24 h
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Duration
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24 h
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Type
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TEMPERATURE
|
Details
|
The reaction mixture was cooled
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Type
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FILTRATION
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Details
|
the precipitate filtered
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Type
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WASH
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Details
|
washed with 60-80° C. petroleum ether (20 ml)
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Type
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CUSTOM
|
Details
|
dried
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C=1OC(=NN1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.86 g | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |